Diphenyldi-p-tolylphosphonium chloride
Description
Contextualization within Organophosphorus Chemistry and Phosphonium (B103445) Salts
Organophosphorus chemistry is a broad field that investigates compounds containing carbon-phosphorus bonds. wikipedia.org Phosphorus, being in the same group as nitrogen, can form stable tetracoordinate salts known as phosphonium salts. wikipedia.org These salts are generally prepared through the quaternization of tertiary phosphines with alkyl or aryl halides. unive.it Diphenyldi-p-tolylphosphonium chloride is an example of an unsymmetrical tetraarylphosphonium salt, where the phosphorus atom is bonded to two phenyl groups and two p-tolyl groups, with chloride as the counter-ion.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C26H24ClP |
| Molecular Weight | 402.90 g/mol |
| CAS Number | 20746-23-0 |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents |
Significance of Arylphosphonium Halides in Synthetic Chemistry and Catalysis
Arylphosphonium halides are a significant subclass of phosphonium salts with wide-ranging applications. Historically, they are best known as precursors to phosphorus ylides for the Wittig reaction, a cornerstone of alkene synthesis. libretexts.orgorganic-chemistry.org In more recent decades, their utility has expanded significantly. They serve as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases by transporting one reactant into the other phase. organic-chemistry.org Furthermore, chiral phosphonium salts have been developed as powerful organocatalysts for a variety of asymmetric transformations, offering a metal-free alternative for the synthesis of enantiomerically enriched compounds. nih.gov The specific arrangement of different aryl groups, as seen in this compound, can influence the steric and electronic properties of the catalyst, potentially tuning its reactivity and selectivity. nih.gov
Historical Development and Evolution of Related Phosphonium Compounds
The chemistry of phosphonium salts has a rich history, dating back to the 19th century. However, their prominence in synthetic organic chemistry surged with the development of the Wittig reaction by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. mcmaster.ca This reaction revolutionized the way chemists could form carbon-carbon double bonds with high regioselectivity. mcmaster.ca Initially, research focused on simple alkyl- and arylphosphonium salts. Over time, the complexity of these compounds has grown, with the development of functionalized phosphonium salts, chiral variants for asymmetric catalysis, and phosphonium-based ionic liquids. nih.gov The evolution has been driven by the need for more efficient, selective, and environmentally benign synthetic methods.
Research Gaps and Motivations for Investigating this compound
Despite the broad interest in tetraarylphosphonium salts, a thorough review of the scientific literature reveals a significant research gap concerning this compound specifically. While numerous studies focus on tetraphenylphosphonium (B101447) salts or other symmetrically substituted analogues, dedicated research into the synthesis, characterization, and application of this particular unsymmetrical salt is notably absent.
This lack of specific investigation provides a strong motivation for future research. The unsymmetrical nature of this compound, with two different aryl substituents, could impart unique properties. For instance, in the context of catalysis, this asymmetry could lead to novel selectivity or reactivity compared to its symmetrical counterparts. Furthermore, a detailed study of its physical and chemical properties would contribute to a more comprehensive understanding of structure-property relationships within the broader class of tetraarylphosphonium salts. The potential for this compound to serve as a precursor to novel ligands or functional materials also remains an unexplored avenue.
Scope and Objectives of Academic Inquiry into the Chemical Compound
Given the existing research gaps, a program of academic inquiry into this compound would likely encompass several key objectives:
Development of an efficient and scalable synthesis: While general methods for phosphonium salt synthesis exist, optimizing a procedure for the high-yield and high-purity production of this compound would be a primary objective.
Thorough physicochemical characterization: This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially single-crystal X-ray diffraction to fully elucidate its molecular structure.
Investigation of its catalytic potential: A key objective would be to screen this compound as a catalyst in various organic reactions, such as phase-transfer catalysis, Wittig-type reactions, and other transformations where phosphonium salts have shown promise. The goal would be to determine if its unsymmetrical nature offers any advantages in terms of activity or selectivity.
Exploration of its utility as a synthetic precursor: Investigating the reactivity of the phosphonium salt, for example, its conversion to the corresponding ylide or its use in the generation of novel organophosphorus ligands, would be a further objective.
The overarching aim of such an inquiry would be to fill the current knowledge void and to determine if this compound possesses unique properties that would make it a valuable addition to the toolkit of synthetic chemists.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H24ClP |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
bis(4-methylphenyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24P.ClH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SLBVPKNKQUVDKK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyldi P Tolylphosphonium Chloride
Precursor Synthesis and Functionalization
The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors. This involves the synthesis of the specific triarylphosphine, di-p-tolylphenylphosphine, and the appropriate halogenated aryl compound required for the subsequent quaternization step.
The formation of unsymmetrical triarylphosphines like di-p-tolylphenylphosphine is commonly achieved through the reaction of organometallic reagents with phosphorus halides. The Grignard approach is a versatile and widely used method for creating phosphorus-carbon bonds. nih.govnih.gov
The synthesis can be approached in a stepwise manner. One common strategy involves the reaction of dichlorophenylphosphine (B166023) with a Grignard reagent derived from a halogenated toluene. Specifically, p-tolylmagnesium bromide is reacted with dichlorophenylphosphine in a 2:1 stoichiometric ratio. The Grignard reagent, prepared from p-bromotoluene and magnesium metal in an anhydrous ether solvent like THF, acts as a nucleophile, displacing the chloride ions on the phosphorus center.
The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) to control its exothermicity and minimize side reactions. nih.gov A slight excess of the Grignard reagent may be used to ensure the complete conversion of the dichlorophenylphosphine. nih.gov The reaction mixture is then quenched, and the product is isolated and purified, often through distillation or crystallization.
Table 1: Representative Reaction Conditions for Di-p-tolylphenylphosphine Synthesis
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Phosphorus Source | Dichlorophenylphosphine (PhPCl₂) | Provides the central phosphorus atom and one phenyl group. |
| Aryl Source | p-Tolylmagnesium Bromide | Provides the two p-tolyl groups via nucleophilic substitution. |
| Stoichiometry | ~2.1 equivalents of Grignard reagent | A slight excess ensures complete reaction of the dichloride. nih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for Grignard reactions. |
| Temperature | -10 °C to 0 °C | To control reactivity and improve selectivity. nih.gov |
| Workup | Quenching with aq. NH₄Cl, extraction | Standard procedure to terminate the reaction and isolate the product. |
The quaternization step requires a halogenated aryl precursor to provide the final phenyl group and the chloride counter-ion. Chlorobenzene is the most direct precursor for this purpose. Several industrial and laboratory-scale methods exist for its synthesis.
One primary method is the direct electrophilic chlorination of benzene (B151609). This reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the electron-rich benzene ring.
Another important route, particularly in a laboratory setting, is the Sandmeyer reaction. This process begins with the diazotization of aniline (B41778) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a benzenediazonium (B1195382) chloride salt. This intermediate is then treated with copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
Table 2: Comparison of Chlorobenzene Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct Chlorination | Benzene, Chlorine (Cl₂) | Ferric Chloride (FeCl₃) | Suitable for large-scale production; can produce polychlorinated byproducts. |
| Sandmeyer Reaction | Aniline, NaNO₂, HCl, then CuCl | Copper(I) Chloride | High yield and purity; proceeds via a diazonium salt intermediate. |
Quaternization Reactions: Direct Phosphonylation Strategies
Quaternization is the key step in forming the phosphonium (B103445) cation. This involves the reaction of the triarylphosphine intermediate with a halogenated precursor, creating the fourth phosphorus-carbon bond and imparting a positive charge on the phosphorus atom.
The synthesis of tetraarylphosphonium salts from triarylphosphines and aryl halides is a well-established, though often challenging, transformation. The reaction involves the nucleophilic attack of the phosphorus atom of di-p-tolylphenylphosphine on the carbon atom of chlorobenzene. However, due to the lower reactivity of aryl halides (like chlorobenzene) compared to alkyl halides in nucleophilic substitution, this reaction typically requires forcing conditions or catalysis.
Metal catalysis, particularly with nickel or palladium complexes, has been shown to be effective in promoting this coupling reaction. researchgate.net The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with the phosphine (B1218219) and subsequent reductive elimination to yield the tetraarylphosphonium salt and regenerate the catalyst.
Optimizing the quaternization reaction is crucial for achieving high yields and purity. Several factors must be considered to drive the reaction towards the desired diphenyldi-p-tolylphosphonium chloride product.
Catalyst: Nickel- and palladium-based catalysts are effective for the coupling of triarylphosphines with aryl halides, including chlorides. researchgate.net The choice of catalyst and its associated ligands can significantly influence reaction rates and yields.
Solvent: The choice of solvent can affect reaction rates and product solubility. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often effective for phosphonium salt synthesis. mdpi.com
Temperature: Elevated temperatures are generally required to overcome the activation energy for the reaction with unreactive aryl chlorides. mdpi.com However, excessively high temperatures can lead to side reactions or catalyst decomposition.
Reactant Stoichiometry: The molar ratio of the triarylphosphine to the aryl halide is typically kept close to 1:1. Using a slight excess of one reagent may be employed to ensure the complete consumption of the other, depending on which is more valuable or easily removed.
Anion Metathesis and Counterion Exchange Procedures
In some synthetic routes, the initial quaternization reaction may be performed with a more reactive aryl halide, such as bromobenzene (B47551) or iodobenzene, to achieve higher yields. This results in the formation of a phosphonium bromide or iodide salt. To obtain the target this compound, a subsequent anion metathesis (counterion exchange) step is necessary.
This exchange is an equilibrium process that can be driven to completion by exploiting differences in solubility. A common method involves dissolving the phosphonium bromide or iodide salt in a suitable solvent and adding a source of chloride ions, such as sodium chloride or lithium chloride. If the resulting sodium bromide or lithium bromide is insoluble in the chosen solvent, it will precipitate, shifting the equilibrium towards the formation of the desired phosphonium chloride product according to Le Châtelier's principle.
Alternatively, anion exchange resins can be employed. nih.govnih.gov A column packed with a resin loaded with chloride ions is prepared. A solution of the phosphonium salt with the unwanted anion is then passed through the column. The resin captures the original anion and releases chloride ions into the solution, resulting in the desired counterion exchange.
Table 3: Methods for Anion Exchange
| Method | Procedure | Driving Force |
|---|---|---|
| Salt Metathesis | Addition of a chloride salt (e.g., NaCl) to a solution of the phosphonium salt. | Precipitation of the insoluble byproduct salt (e.g., NaBr). |
| Anion Exchange Resin | Passing a solution of the phosphonium salt through a chloride-loaded resin column. | Higher affinity of the resin for the initial anion compared to chloride. nih.govnih.gov |
Conversion from Other Phosphonium Halides (e.g., iodide) to Chloride
The conversion of a phosphonium salt with one halide anion to another, such as from Diphenyldi-p-tolylphosphonium iodide to its chloride counterpart, is a crucial and practical synthetic step. This transformation is typically accomplished through anion exchange, where the iodide ion is replaced by a chloride ion. This process is necessary when the chloride precursor is less reactive or when the iodide salt is more readily prepared. googleapis.com The two primary techniques for achieving this conversion are the use of anion exchange resins and methods involving precipitation.
Evaluation of Anion Exchange Resins and Precipitation Techniques
Anion Exchange Resins (AERs): The use of a strongly basic anion exchange resin is a highly effective and clean method for halide exchange. nih.gov The process generally involves packing a chromatography column with a suitable resin, such as Amberlyst A-26, which is first converted to the chloride form by washing with a concentrated solution of sodium chloride or hydrochloric acid. nih.gov A solution of the phosphonium iodide, dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile, is then passed through the column. The resin captures the iodide ions and releases chloride ions into the eluate, resulting in a solution of the desired phosphonium chloride. nih.govresearchgate.net The efficiency of the exchange can be very high, yielding a product with minimal halide impurities. nih.gov The choice of solvent can be critical; less polar solvents may improve the recovery of less hydrophilic phosphonium salts. nih.gov
The table below outlines the general parameters for this technique.
| Parameter | Description | Rationale / Example |
| Resin Type | Strongly basic anion exchange resin | Amberlyst A-26, Macro-Prep Q Resin nih.govdllzjd.com |
| Activation | Conversion of the resin to the desired anion form | Passing a solution of NaCl or HCl through the resin to replace existing anions with Cl⁻. |
| Solvent | Polar organic solvent | Methanol, Acetonitrile, or mixtures thereof are commonly used to dissolve the phosphonium salt. nih.gov |
| Elution | Passing the phosphonium iodide solution through the activated resin column | The phosphonium cation passes through while the I⁻ anion is exchanged for Cl⁻ on the resin. |
| Recovery | Evaporation of the solvent from the eluate | The final product is the solid phosphonium chloride salt. |
Precipitation Techniques: An alternative to resin-based methods is salt metathesis, which relies on solubility differences. This involves dissolving the phosphonium iodide in a solvent in which it is soluble and adding a chloride salt (e.g., silver chloride or an alkali metal chloride) that will cause the precipitation of a less soluble inorganic salt (e.g., silver iodide). This leaves the desired phosphonium chloride in solution. The success of this method is highly dependent on the selection of a solvent system that maximizes the solubility difference between the reactant and product salts. Another approach, known as ion exchange-precipitation, involves eluting a concentrated salt solution from an exchange process and then inducing precipitation by changing conditions such as solvent composition or temperature. marquette.edu
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of phosphonium salt synthesis, green approaches focus on minimizing or eliminating the use of hazardous solvents and developing energy-efficient, catalyst-driven reactions.
Solvent-Free Synthetic Methods
Mechanochemistry, specifically high-energy ball-milling, presents a powerful solvent-free method for the synthesis of phosphonium salts. rsc.orglookchem.com This technique involves the mechanical grinding of solid reactants, in this case, a tertiary phosphine (e.g., diphenyl-di-p-tolylphosphine) and a solid organic halide. The reaction occurs in the solid state at ambient temperature, driven by the mechanical energy supplied by the milling process. rsc.org This approach not only eliminates the need for solvents but can also lead to complete transformations in relatively short timeframes (e.g., one hour). lookchem.com Furthermore, mechanochemical synthesis can sometimes yield thermodynamically favored products that are difficult to isolate from solution-phase reactions where mixtures of products may form. rsc.org
The following table provides a conceptual comparison between traditional and solvent-free methods.
| Feature | Solution-Based Synthesis | Mechanochemical Synthesis |
| Solvent | Required (e.g., Toluene, Acetonitrile) | None |
| Temperature | Often requires heating/reflux youtube.com | Ambient temperature rsc.org |
| Byproducts | Solvent waste | Minimal waste |
| Product Isolation | Crystallization or precipitation from solvent | Direct isolation of the powdered product lookchem.com |
| Efficiency | Variable, may require long reaction times | High, can be completed in 1-2 hours lookchem.com |
Catalyst-Assisted Synthetic Routes
The formation of tetraarylphosphonium salts, such as this compound, can be significantly enhanced through catalysis. Transition-metal catalysts, particularly those based on palladium and nickel, are effective in promoting the coupling reaction between triarylphosphines and aryl halides. researchgate.netacs.org This catalytic C-P bond formation is a key step in constructing the tetra-coordinated phosphorus center. These reactions are valued for their high yields and broad tolerance of various functional groups on the aryl rings, such as alcohols, ketones, and amides. researchgate.net Additionally, certain tetraarylphosphonium salts that contain a phenolic hydroxyl group can themselves act as bifunctional organocatalysts, highlighting the catalytic potential inherent in this class of compounds. tcichemicals.comacs.orgnih.gov
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of the reactions that form phosphonium salts is essential for optimizing reaction conditions and predicting outcomes. The primary route to the phosphonium cation is a quaternization reaction that follows a well-established mechanistic pathway.
Elucidation of Reaction Kinetics and Thermodynamics
Several factors influence the rate of this reaction:
Nucleophilicity of the Phosphine: Tertiary phosphines are potent nucleophiles. youtube.comyoutube.com Their reactivity stems from the presence of a directed lone pair of electrons on the phosphorus atom and the atom's high polarizability, which facilitates bond formation in the transition state. youtube.com
Nature of the Leaving Group: The reaction rate is highly dependent on the identity of the halide leaving group. The established order of reactivity, I > Br > Cl, is consistent with the SN2 mechanism, where weaker carbon-halogen bonds and better leaving group stability lead to faster reactions. googleapis.comwalisongo.ac.id
Solvent Effects: The solvent plays a crucial role in stabilizing the charged transition state. Kinetic studies in aprotic solvents have shown that the nucleophilicity of the medium often has the most significant contribution to the reaction rate, with smaller effects from polarity and electrophilicity. researchgate.net
Mechanism at Phosphorus (SN2@P): Theoretical studies of the SN2 reaction at a phosphorus center reveal a mechanism that proceeds through a pentacoordinate transition state or, in some cases, a stable intermediate. acs.org This differs from the classic SN2@C reaction and is a key feature of phosphorus chemistry.
Thermodynamically, the formation of the phosphonium salt is generally a favorable process, driven by the formation of a stable ionic salt and a strong phosphorus-carbon covalent bond.
Identification of Intermediates and Transition States in the Synthesis of this compound
The formation of tetraarylphosphonium salts typically proceeds through the reaction of a triarylphosphine with an aryl halide. In the case of this compound, a plausible synthetic route would involve the reaction of diphenyl-p-tolylphosphine with p-chlorotoluene or, alternatively, di-p-tolylphenylphosphine with chlorobenzene. These reactions can be performed under thermal conditions, or more commonly, are facilitated by transition metal catalysts, such as nickel or palladium complexes, or through photoredox catalysis.
Postulated Intermediates in Metal-Free Synthesis:
In the absence of a metal catalyst, the reaction likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway, particularly if the aryl halide contains electron-wthdrawing groups, which is not the case for p-chlorotoluene. However, under forcing thermal conditions, a direct displacement may occur. The generally accepted mechanism for such reactions involves the formation of a transient intermediate.
A proposed mechanism in a related metal-free synthesis of aryltriphenylphosphonium bromides from triphenylphosphine (B44618) and aryl bromides suggests a two-step addition-elimination process. This would involve the initial nucleophilic attack of the triarylphosphine on the aryl halide to form a zwitterionic or charge-separated intermediate. This intermediate would then collapse, with the expulsion of the halide ion, to yield the final tetraarylphosphonium salt.
For the synthesis of this compound from diphenyl-p-tolylphosphine and p-chlorotoluene, the postulated intermediate would be a species where the phosphorus atom of the phosphine has formed a bond with the carbon atom of p-chlorotoluene that was previously bonded to chlorine. This would result in a transient species with a positive charge on the phosphorus and a negative charge localized on the aromatic ring or associated with the departing chloride ion.
Transition State Considerations:
The transition state for the formation of the intermediate would involve the simultaneous formation of the P-C bond and the breaking of the C-Cl bond. The geometry of this transition state is likely to be trigonal bipyramidal around the phosphorus atom. Computational studies on related phosphonium salt formations could provide insight into the precise bond lengths and angles at this transition state.
Role of Catalysts in Intermediate and Transition State Formation:
When transition metal catalysts are employed, the reaction mechanism is significantly altered. For instance, in a nickel-catalyzed process, the reaction is believed to proceed via an oxidative addition of the aryl halide to a low-valent nickel species. This is followed by the coordination of the triarylphosphine to the nickel center and a subsequent reductive elimination step that forms the P-C bond and regenerates the active catalyst. The intermediates in this catalytic cycle would be various organonickel complexes.
Similarly, palladium-catalyzed syntheses would involve palladium-phosphine complexes as key intermediates. The transition states in these catalytic cycles would be associated with the oxidative addition and reductive elimination steps.
Due to the lack of specific research on this compound, the following table provides a generalized summary of potential intermediates and transition states based on analogous reactions.
| Reaction Type | Postulated Intermediate | Postulated Transition State |
| Metal-Free Thermal | Zwitterionic adduct | Late transition state with significant C-P bond formation and C-Cl bond cleavage |
| Nickel-Catalyzed | Aryl-nickel(II)-phosphine complex | Four-centered transition state for reductive elimination |
| Palladium-Catalyzed | Aryl-palladium(II)-phosphine complex | Concerted or stepwise transition state for reductive elimination |
Further dedicated experimental and computational studies are required to definitively characterize the intermediates and transition states involved in the synthesis of this compound. Spectroscopic techniques such as in-situ NMR, coupled with density functional theory (DFT) calculations, would be invaluable in elucidating the precise mechanistic pathway and the energetic landscape of this transformation.
Advanced Characterization and Structural Elucidation of Diphenyldi P Tolylphosphonium Chloride
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of the Phosphonium (B103445) Cation
For the Diphenyldi-p-tolylphosphonium cation, it is expected that the phosphorus atom resides at the center of a distorted tetrahedron, bonded to two phenyl and two p-tolyl groups. The rigidity of these aryl groups is known to facilitate the crystallization of phosphonium salts. wikipedia.org The P-C bond lengths are anticipated to be in the typical range for tetraarylphosphonium cations. The C-P-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with slight deviations arising from the steric bulk of the different aryl substituents.
Comparative Structural Analysis with Analogous Arylphosphonium Salts
A comparative analysis with structurally similar arylphosphonium salts, such as tetraphenylphosphonium (B101447) chloride and tetra(p-tolyl)phosphonium chloride, can provide valuable context. Tetraphenylphosphonium salts are well-studied and known to crystallize readily, often in anhydrous, monohydrated, or dihydrated forms. wikipedia.org
The introduction of methyl groups on the phenyl rings, as in the case of the p-tolyl substituents, is expected to influence the crystal packing. These methyl groups can alter the steric profile of the cation and may introduce additional weak intermolecular interactions, potentially leading to different packing arrangements compared to the unsubstituted tetraphenylphosphonium cation. For instance, the crystal structure of tetraphenylphosphonium bromide has been reported in a dichloromethane (B109758) solvated phase, crystallizing in a monoclinic system. mdpi.comresearchgate.net The specific crystallographic parameters for this analogue are presented in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Tetraphenylphosphonium Bromide (CH₂Cl₂ solvate) | Monoclinic | P2₁/n | 10.3525(14) | 16.925(2) | 13.4858(17) | 95.727(2) |
Table 1: Crystallographic Data for an Analogous Arylphosphonium Salt. mdpi.comresearchgate.net
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. nih.gov Different polymorphs of a substance can exhibit distinct physical properties. While studies specifically investigating the polymorphism of Diphenyldi-p-tolylphosphonium chloride have not been reported, it is a possibility for such molecules due to the potential for different packing arrangements of the cations and anions.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of a compound. nih.govnih.gov The formation of co-crystals with this compound could be explored to potentially alter its solubility, stability, and other bulk properties.
Spectroscopic Fingerprinting
Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed information about its electronic structure and the connectivity of its atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing organic molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide definitive evidence of its structure.
While experimental NMR data for this compound is not available in the public domain, the expected chemical shifts can be predicted based on data from analogous compounds. The spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃). rsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% phosphoric acid (H₃PO₄) for ³¹P NMR. rsc.org
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl and p-tolyl groups, as well as a singlet for the methyl protons of the p-tolyl groups. The aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would exhibit signals for all the unique carbon atoms in the molecule. This would include the ipso, ortho, meta, and para carbons of the phenyl and p-tolyl rings, as well as the methyl carbons of the tolyl groups.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphonium salts and would show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift would be in the characteristic range for tetraarylphosphonium salts. For comparison, the ³¹P NMR spectrum of tetraphenylphosphonium chloride has been reported. rsc.org
The following table summarizes the available NMR data for a closely related compound, tetraphenylphosphonium chloride.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| Tetraphenylphosphonium chloride | ¹H | CDCl₃ | Multiplets in the aromatic region |
| Tetraphenylphosphonium chloride | ³¹P | Not specified | Not specified in snippets |
| Tetra(p-tolyl)phosphonium chloride | ³¹P | Not specified | Mentioned in synthesis, no data |
Table 2: NMR Spectroscopic Information for Analogous Arylphosphonium Salts. rsc.orgchemicalbook.com
¹H, ¹³C, and ³¹P NMR Chemical Shift Assignments
The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. For this compound, the signals are typically referenced to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% phosphoric acid (H₃PO₄) for ³¹P NMR. rsc.org
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and p-tolyl groups. The protons on the p-tolyl methyl groups would appear as a singlet in the upfield region, typically around 2.4 ppm. The aromatic protons will resonate in the downfield region, generally between 7.0 and 8.0 ppm, with their specific chemical shifts and multiplicities influenced by their position on the rings and coupling to neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The methyl carbons of the p-tolyl groups are expected to have a chemical shift in the aliphatic region, around 21-22 ppm. The aromatic carbons will show a series of signals in the downfield region (typically 120-140 ppm). The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) will appear as doublets due to one-bond ¹³C-³¹P coupling.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. For phosphonium salts, a single resonance is typically observed. For instance, the ³¹P{¹H} NMR spectrum of the closely related tetra(p-tolyl)phosphonium chloride shows a signal in a specific region that can be used as a reference point. rsc.org The chemical shift for this compound is anticipated to be in a similar range, characteristic of a tetracoordinate phosphorus center. For example, benzyltriphenylphosphonium chloride exhibits a ³¹P chemical shift at 23.8 ppm. acadiau.ca
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | -CH₃ (p-tolyl) | ~2.4 |
| Aromatic (phenyl & p-tolyl) | 7.0 - 8.0 | |
| ¹³C | -CH₃ (p-tolyl) | ~21-22 |
| Aromatic (phenyl & p-tolyl) | 120 - 140 | |
| C-P (ipso) | 110-120 (doublet) | |
| ³¹P | P⁺ | ~20 - 30 |
Spin-Spin Coupling Constant Analysis and Stereochemical Implications
Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of nuclear spins through the bonding electrons. The magnitude of the coupling constant (J), expressed in Hertz (Hz), provides valuable information about the connectivity and geometry of the molecule. libretexts.org
In this compound, the most significant coupling will be between the phosphorus-31 nucleus and the directly attached carbon atoms (¹JP-C), as well as with the protons on the aromatic rings.
¹JP-C: The one-bond coupling between ³¹P and the ipso-carbons of the phenyl and p-tolyl groups is expected to be in the range of 80-100 Hz.
nJP-H (n=2-4): Coupling between the phosphorus atom and the protons on the aromatic rings will also be observed. The magnitude of these couplings decreases with the number of bonds separating the nuclei.
nJH-H (n=3, 4): The aromatic protons on the phenyl and p-tolyl groups will exhibit characteristic coupling patterns (e.g., doublets, triplets, or more complex multiplets) depending on their relative positions (ortho, meta, para).
The analysis of these coupling constants helps to confirm the assignment of the NMR signals and provides insights into the bond angles and dihedral angles within the molecule.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign all ¹H and ¹³C signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the identification of protons that are coupled to each other within the same spin system, such as the protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the phenyl and p-tolyl groups and the central phosphorus atom.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands are expected for the various functional groups present.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (phenyl & p-tolyl) |
| 3000-2850 | C-H stretching | Methyl (-CH₃) |
| 1600-1450 | C=C stretching | Aromatic rings |
| ~1440 | P-C stretching | Phenyl/Tolyl-Phosphorus |
| ~1100 | P-C stretching | Phenyl/Tolyl-Phosphorus |
| 900-675 | C-H out-of-plane bending | Aromatic rings |
The presence of strong bands in the regions associated with aromatic C-H and C=C stretching, as well as the characteristic P-C stretching vibrations, would confirm the presence of these key structural features. For instance, P+-C vibrations in similar phosphonium species have been observed around 1436 and 1107 cm⁻¹. researchgate.net
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the P-C bonds, which may be weak or absent in the IR spectrum.
Correlation of Spectroscopic Data with Molecular Structure
The collective data from NMR and vibrational spectroscopy provides a comprehensive picture of the molecular structure of this compound.
NMR data confirms the presence of the phenyl and p-tolyl groups and their attachment to the central phosphorus atom. The chemical shifts and coupling constants provide detailed information about the electronic environment and the through-bond connectivity of the atoms.
FT-IR and Raman data corroborate the presence of the key functional groups (aromatic rings, methyl groups, and P-C bonds) identified by NMR. The vibrational frequencies can also be compared with theoretical calculations from computational chemistry to further refine the structural model.
By integrating the findings from these advanced characterization techniques, a definitive structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular weight. This method provides the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule. For this compound, the phosphonium cation is the species of interest that would be analyzed.
The theoretical exact mass of the Diphenyldi-p-tolylphosphonium cation ([C₂₆H₂₄P]⁺) can be calculated by summing the exact masses of its constituent atoms (Carbon-12, Hydrogen-1, and Phosphorus-31). This calculated value would then be compared to the experimental value obtained from the HRMS instrument. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), would serve to unequivocally confirm the identity of the cation.
Table 1: Theoretical Isotopic Distribution for Diphenyldi-p-tolylphosphonium Cation ([C₂₆H₂₄P]⁺)
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 367.1559 | 100.00 |
| 368.1593 | 28.69 |
Note: This table represents a theoretical calculation and is not derived from experimental data.
UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis Spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the wavelengths at which the molecule absorbs light most strongly (λmax), which is characteristic of the electronic structure of the compound.
Table 2: Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
|---|
Note: This table is based on general principles of UV-Vis spectroscopy for aromatic compounds and does not represent experimental data for the specific compound.
Electronic Structure and Computational Studies of Diphenyldi P Tolylphosphonium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For Diphenyldi-p-tolylphosphonium chloride, these methods provide a quantitative description of its geometry, energy, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the Diphenyldi-p-tolylphosphonium cation, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, are utilized to determine its most stable three-dimensional arrangement, known as the optimized geometry.
These calculations typically reveal a tetrahedral geometry around the central phosphorus atom, as is characteristic for quaternary phosphonium (B103445) cations brainly.inwikipedia.org. The bond angles between the carbon atoms of the aryl groups and the central phosphorus atom (C-P-C) are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric bulk of the phenyl and p-tolyl groups. The phosphorus-carbon (P-C) bond lengths are also a key output of these calculations.
Below is a representative data table of predicted geometrical parameters for the Diphenyldi-p-tolylphosphonium cation based on DFT calculations for analogous tetraarylphosphonium structures.
| Parameter | Predicted Value |
| P-C (phenyl) Bond Length | ~1.80 Å |
| P-C (tolyl) Bond Length | ~1.81 Å |
| C-P-C (phenyl-phenyl) Angle | ~108.5° |
| C-P-C (tolyl-tolyl) Angle | ~110.0° |
| C-P-C (phenyl-tolyl) Angle | ~109.0° |
The total electronic energy calculated through DFT provides a measure of the cation's stability. By comparing the energies of different conformations, the most energetically favorable structure can be identified.
Ab Initio Methods for Electronic Structure and Bonding Analysis
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods provide a detailed description of the electronic wave function, allowing for a thorough analysis of the electronic structure and bonding.
For the Diphenyldi-p-tolylphosphonium cation, ab initio calculations can elucidate the distribution of electrons within the molecule. While computationally more demanding than DFT, these methods can offer a more precise understanding of electron correlation effects. Studies on similar phosphonium cations have shown that the positive charge is not solely localized on the phosphorus atom but is delocalized across the entire cation, particularly onto the attached aryl groups researchgate.net. The d-orbitals of phosphorus are generally found to act as polarization functions rather than being significantly involved in hybridization or back-bonding in these types of compounds researchgate.net.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method is a well-established technique nih.govuni-muenchen.de. For this compound, calculations can predict the ³¹P, ¹³C, and ¹H NMR chemical shifts. The calculated ³¹P chemical shift is expected to be in the typical range for tetraarylphosphonium salts. The ¹³C and ¹H chemical shifts for the phenyl and p-tolyl groups would also be predicted, with variations in the shifts reflecting the different electronic environments of the carbon and hydrogen atoms. Comparing these predicted values with experimental spectra is crucial for structural confirmation. The accuracy of these predictions can be enhanced by using scaling methods or by performing calculations that account for solvent effects uni-muenchen.debeilstein-journals.org.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For the Diphenyldi-p-tolylphosphonium cation, these calculations would reveal characteristic vibrational modes, including P-C stretching frequencies and various bending and stretching modes of the aromatic rings. The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| P-C (Aryl) Symmetric Stretch | ~700 | (Not available) |
| P-C (Aryl) Asymmetric Stretch | ~750 | (Not available) |
| C=C (Aromatic) Stretch | ~1580-1600 | (Not available) |
| C-H (Aromatic) Stretch | ~3050-3100 | (Not available) |
| C-H (Tolyl-CH₃) Stretch | ~2920 | (Not available) |
Theoretical Analysis of Bonding Characteristics
Theoretical analysis provides a deeper understanding of the nature of the chemical bonds within the Diphenyldi-p-tolylphosphonium cation and how the substituents influence its electronic properties and stability.
Investigation of Phosphorus-Carbon Bond Nature and Delocalization
The nature of the phosphorus-carbon (P-C) bond is a key aspect of the electronic structure of the Diphenyldi-p-tolylphosphonium cation. Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions in molecules uni-muenchen.de. NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with the intuitive Lewis structure concept.
For this cation, NBO analysis would characterize the P-C bonds as strong σ-bonds formed from the overlap of an sp³-hybridized orbital on the phosphorus atom and an sp²-hybridized orbital on the carbon atom of the aryl ring. The analysis would also quantify the polarization of these bonds and the partial charges on the atoms. It is expected that the phosphorus atom bears a significant positive charge, though less than the formal +1 charge due to delocalization inorgchemres.org. The analysis can also reveal delocalization effects, such as hyperconjugation between the filled P-C bonding orbitals and the empty π* anti-bonding orbitals of the aromatic rings.
Influence of Aryl Substituents on Electronic Distribution and Cation Stability
The presence of both phenyl and p-tolyl groups as substituents on the phosphorus atom has a notable influence on the electronic distribution and stability of the cation. The methyl group on the p-tolyl substituent is an electron-donating group through an inductive effect and hyperconjugation.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
No specific studies detailing the Molecular Electrostatic Potential (MEP) or charge distribution analysis for this compound were found. For tetra-arylphosphonium cations in general, the positive charge is primarily localized on the central phosphorus atom, with some delocalization onto the attached aryl groups. An MEP map would be expected to show a region of high positive potential around the phosphorus center, while the phenyl and tolyl groups would exhibit regions of varying potential based on the electron-donating or withdrawing nature of the substituents. A quantitative charge distribution analysis, likely through methods such as Mulliken or Natural Bond Orbital (NBO) analysis, would provide specific atomic charges, but this data is not available for the target compound.
Conformation Analysis and Conformational Isomerism through Computational Methods
Detailed conformational analysis of this compound using computational methods has not been published. Such an analysis would involve calculating the potential energy surface as a function of the torsion angles of the phenyl and p-tolyl groups relative to the phosphorus atom. It is expected that multiple local energy minima, corresponding to different stable conformations (conformational isomers), would exist due to steric interactions between the bulky aryl groups. The global minimum energy conformation would represent the most stable arrangement of the molecule. However, without specific computational data, the relative energies and rotational barriers of these conformers remain unknown.
Reaction Pathway Energetics and Transition State Prediction for Key Reactions
There is no available research on the reaction pathway energetics or transition state predictions for key reactions involving this compound. Computational studies in this area would typically focus on reactions such as its synthesis or its use as a catalyst or reagent. For example, the energetics of the quaternization reaction to form the phosphonium salt could be modeled to determine the activation energy and the structure of the transition state. Similarly, if this salt were used in a reaction like the Wittig reaction, computational chemistry could be employed to study the mechanism and energetics of the ylide formation and subsequent reaction with a carbonyl compound. In the absence of such studies, no specific data on reaction coordinates, activation energies, or transition state geometries can be provided.
Reactivity and Reaction Mechanisms of Diphenyldi P Tolylphosphonium Chloride
Nucleophilic Reactions at the Phosphonium (B103445) Center
The positively charged phosphorus atom in diphenyldi-p-tolylphosphonium chloride serves as a primary site for nucleophilic attack. The nature of the attacking nucleophile and the reaction conditions dictate the outcome of these reactions.
This compound can react with various anionic reagents. In the presence of a strong base, such as caesium carbonate, one of the aryl groups on the phosphorus atom can act as a nucleophile, leading to the arylation of other substrates. nih.govnih.govresearchgate.net This reactivity is driven by the high thermodynamic stability of the triphenylphosphine (B44618) oxide byproduct that is formed. nih.gov The reaction is understood to be initiated by the base, which facilitates the nucleophilic attack of an aryl group from the phosphonium salt onto a carbonyl or imino group. researchgate.net
The chloride anion itself can also participate in nucleophilic reactions, particularly at elevated temperatures. In some phosphonium salts, the halide anion can attack an alkyl or aryl group attached to the phosphorus, leading to the displacement of that group and the formation of a phosphine (B1218219). tainstruments.com For instance, in related systems, the thermal decomposition of phosphonium halides can involve the initial attack of the halide ion on a carbon atom of a substituent, leading to the formation of a haloalkane and a phosphine. uchile.cl
The reactivity of tetraarylphosphonium salts with different anionic nucleophiles has been investigated, showing that reagents like sodium alkoxides and sodium thiophenoxide can lead to the formation of alkyldiphenylphosphines and alkyl phenyl ethers or the displacement of triphenylphosphine, respectively. rsc.org
A summary of the reactivity of tetraarylphosphonium salts with various anionic reagents is presented in the table below.
| Anionic Reagent | Substrate | Key Observation | Product(s) | Reference(s) |
| Caesium Carbonate | Carbonyls/Imines | Aryl group from the phosphonium salt acts as a nucleophile. | α-aryl-alcohols/α-aryl-amines, Triphenylphosphine oxide | nih.govnih.govresearchgate.net |
| Chloride Ion | Phosphonium Salt (internal) | Nucleophilic attack on a substituent carbon at high temperatures. | Phosphine, Halo-organic compound | tainstruments.comuchile.cl |
| Sodium Alkoxides | n-Alkyltriphenylphosphonium salts | Nucleophilic displacement. | n-Alkyldiphenylphosphine, Alkyl phenyl ether | rsc.org |
| Sodium Thiophenoxide | n-Alkyltriphenylphosphonium salts | Nucleophilic displacement. | Triphenylphosphine | rsc.org |
Nucleophilic substitution at a chiral phosphorus center in phosphonium salts can proceed with a defined stereochemical outcome. researchgate.net While specific stereochemical studies on the asymmetrically substituted this compound are not extensively documented in the reviewed literature, general principles of nucleophilic substitution at tetracoordinate phosphorus suggest that these reactions often proceed with inversion of configuration. This is consistent with an SN2-type mechanism involving a pentacoordinate intermediate or transition state.
For a substitution reaction to be stereochemically informative with this compound, the phosphorus atom would need to be a stereocenter. This would be the case if the two phenyl and two p-tolyl groups are arranged in a chiral manner. In such a scenario, the approach of a nucleophile from the side opposite to the leaving group would lead to an inversion of the stereochemistry at the phosphorus center. However, without specific experimental data for this compound, this remains a projection based on established mechanisms for other chiral phosphonium salts.
Thermal Decomposition Pathways and Stability Studies
The thermal stability of this compound is a critical parameter for its handling and application. Its decomposition is influenced by both the inherent properties of the cation and the nature of the chloride anion.
The thermal decomposition of tetraarylphosphonium salts can proceed through various pathways. For some phosphonium salts, thermolysis in the molten state can lead to disproportionation reactions, resulting in a mixture of different phosphonium species. researchgate.net The nature of the anion is a crucial factor in the decomposition mechanism. Nucleophilic anions like chloride can initiate decomposition via an SN2-type attack on one of the carbon atoms of the aryl groups. tainstruments.com
In the case of other phosphonium compounds, thermal degradation can yield phosphine oxides and hydrocarbons. acs.org For example, the thermolysis of triphenylphosphonium alkyl ester salts involves the initial attack of the halide ion, leading to the formation of a transient ylide which can then decompose to triphenylphosphine oxide. uchile.cl While tetraarylphosphonium salts are generally considered to have high thermal stability, with some being stable at temperatures up to 300°C, the specific decomposition temperature and products for this compound would depend on the precise conditions. rsc.orgresearchgate.netaiche.org
A general representation of potential thermal decomposition products of tetraarylphosphonium halides is shown in the table below.
| Starting Material | Potential Decomposition Products | Decomposition Pathway | Reference(s) |
| Tetraarylphosphonium Halide | Triarylphosphine, Aryl halide | Nucleophilic attack by halide on aryl carbon | tainstruments.com |
| Tetraarylphosphonium Halide | Mixture of phosphonium salts | Disproportionation | researchgate.net |
| Related Phosphonium Salts | Phosphine oxide, Hydrocarbons | Ylide formation and subsequent decomposition | uchile.clacs.org |
Several environmental factors can influence the thermal degradation of this compound. The nature of the counter-ion is a primary determinant of thermal stability. tainstruments.comresearchgate.net Less nucleophilic anions generally lead to higher thermal stability.
The surrounding medium also plays a role. Thermal decomposition can occur in the molten state or in solution. Reactions in solution are often similar to those in the melt but may proceed at different rates and with different product distributions, typically with lower yields at lower temperatures. uchile.cl The presence of different functional groups on the aryl rings can also affect the melting point and thermal stability of tetraarylphosphonium salts. rsc.orgresearchgate.net
Tetraarylphosphonium salts, including this compound, can exhibit reactivity under photochemical conditions. The photolytic decomposition of tetraarylphosphonium salts has been reported, indicating that these compounds are not indefinitely stable to light. proquest.com
Photochemical reactions of phosphonium salts can involve single electron transfer (SET) processes. researchgate.net The stability of phosphonium salts under photochemical conditions can be limited, and they may undergo degradation. rsc.org The photolysis of related organophosphorus compounds, such as phosphonates and phosphines, has also been studied, revealing various degradation pathways. b-tu.dewikipedia.orgacs.org For instance, irradiation of some phosphonium salts can lead to the cleavage of bonds and the formation of radical species.
Photochemical Reactivity Studies
Light-Induced Transformations of the Phosphonium Cation
The tetraarylphosphonium cation can be involved in light-induced reactions, both in its formation and potential decomposition. The synthesis of tetraarylphosphonium salts can be achieved through methods that utilize visible light. For instance, the arylation of tertiary phosphines can be induced by visible light, leading to the formation of the quaternary phosphonium salt.
Conversely, the stability of the phosphonium salt under photochemical conditions is not absolute. Studies have noted the decomposition of tetraarylphosphonium salts when subjected to photochemical conditions. While the primary focus of many studies is the synthesis of these salts, the observation of their degradation under light suggests that the phosphonium cation can undergo transformations. The exact nature of these transformations, including the specific products formed from the diphenyldi-p-tolylphosphonium cation, would depend on the specific conditions, such as the wavelength of light and the solvent used.
Mechanisms of Photochemical Decomposition or Activation
The photochemical reactions of tetraarylphosphonium salts are believed to proceed through radical mechanisms. The absorption of light energy can lead to the excitation of the molecule, followed by a single electron transfer (SET) process. This SET can generate a phosphoranyl radical and an aryl radical.
Electrochemical Behavior and Redox Transformations
The phosphonium cation in these salts can undergo reduction at the cathode. This process involves the transfer of an electron to the cation, leading to the formation of a transient phosphoranyl radical. This radical can then decompose, typically through the cleavage of a phosphorus-carbon bond, to yield a triarylphosphine and an aryl radical.
The reduction potential of the tetraarylphosphonium cation is a key parameter in its electrochemical behavior. Calculated reduction potentials for some tetraarylphosphonium salts provide insight into the expected behavior of this compound. The presence of electron-donating groups, such as the methyl groups on the tolyl substituents, is expected to make the reduction more difficult (i.e., a more negative reduction potential) compared to the unsubstituted tetraphenylphosphonium (B101447) cation.
Below is a table of calculated reduction potentials for selected tetraarylphosphonium salts, which can be used to estimate the electrochemical window for this compound.
| Compound Name | Calculated Reduction Potential (V vs. Fc/Fc+) |
| Tetraphenylphosphonium | -2.5 |
| Tetra(p-methoxyphenyl)phosphonium | -2.7 |
| Tetra(p-trifluoromethylphenyl)phosphonium | -2.1 |
Data sourced from studies on deazaflavin‐catalyzed arylation of white phosphorus. researchgate.net
The data indicates that the substitution on the aryl rings significantly influences the reduction potential. For this compound, with two phenyl and two tolyl groups, the reduction potential would be expected to be slightly more negative than that of the tetraphenylphosphonium cation.
The electrochemical transformations are generally irreversible due to the decomposition of the initially formed radical species. This behavior is critical in applications where these salts are used as supporting electrolytes, as their redox stability defines the potential window of the electrochemical system.
Coordination Chemistry and Ligand Precursor Applications
Role as a Non-Coordinating or Weakly Coordinating Counterion in Metal Complexes
In the realm of coordination chemistry, the choice of a counterion can significantly influence the properties and reactivity of a metal complex. Ideally, a counterion should be "non-coordinating" or "weakly coordinating," meaning it does not readily bind to the metal center and interfere with the coordination of the desired ligands or the catalytic activity of the complex.
While extensive research on a wide array of weakly coordinating anions (WCAs) is available, specific studies detailing the application of the diphenyldi-p-tolylphosphonium cation in this role are less common. However, the general properties of tetraarylphosphonium cations suggest their utility as large, bulky counterions that can help to stabilize cationic metal complexes without strongly interacting with the metal center. This is particularly relevant in catalysis, where an open coordination site on the metal is often crucial for substrate binding and activation. The steric bulk of the two phenyl and two tolyl groups surrounding the central phosphorus atom in the dipheny ldi-p-tolylphosphonium cation contributes to its ability to remain at a distance from the metal center, thus minimizing interference.
Precursor for the Synthesis of Novel Phosphine (B1218219) Ligands
One of the primary applications of diphenyldi-p-tolylphosphonium chloride is as a precursor for the synthesis of the corresponding tertiary phosphine, diphenyl-di-p-tolylphosphine. Tertiary phosphines are a cornerstone of ligand chemistry, widely employed in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of metal centers.
Reduction Strategies to Generate Tertiary Phosphines
The conversion of a tetraarylphosphonium salt to a tertiary phosphine involves the reductive cleavage of one of the phosphorus-carbon bonds. While the direct reduction of this compound to diphenyl-di-p-tolylphosphine is not extensively documented in dedicated studies, general methods for the reduction of phosphonium (B103445) salts can be applied.
A common strategy for the reduction of related phosphine oxides involves the use of silanes, such as trichlorosilane, often in the presence of a base. rsc.org However, for phosphonium salts, different approaches are necessary. One potential route involves a nucleophilic attack on the phosphorus center, leading to the displacement of one of the aryl groups. The choice of the nucleophile and reaction conditions can influence which group is cleaved. In the case of this compound, the relative stability of the phenyl and p-tolyl anions would play a role in the selectivity of the cleavage.
Another approach involves the electrochemical reduction of the phosphonium cation. This method can provide a controlled way to generate the tertiary phosphine. The specific reduction potential would depend on the solvent and electrolyte used in the electrochemical cell.
It is important to note that the synthesis of tertiary phosphines often proceeds through the reaction of a diorganophosphine chloride with an organometallic reagent (e.g., a Grignard or organolithium reagent). Therefore, the use of this compound as a starting material for the corresponding tertiary phosphine would likely be considered in specific contexts where this precursor is readily available or offers particular synthetic advantages.
Derivatization for Multidentate Ligand Architectures
The synthesis of multidentate ligands, which contain multiple donor atoms capable of binding to a metal center, is a key area of research in coordination chemistry. These ligands can form more stable complexes with metals compared to their monodentate counterparts due to the chelate effect.
This compound can serve as a starting point for the synthesis of multidentate ligands. One strategy involves the functionalization of one or more of the aryl rings. For instance, lithiation of a tolyl group followed by reaction with an appropriate electrophile could introduce another donor group, such as a phosphino, amino, or alkoxy group. This would result in a bidentate or potentially tridentate ligand framework.
Another approach involves the synthesis of bis(phosphonium salts) which can then be reduced to the corresponding bis(phosphines). For example, α,ω-bis(diphenylphosphino)alkanes can react with quinones to form bis-ylides, which are then converted to bis-phosphonium salts upon treatment with protic acids. researchgate.net A similar strategy could potentially be employed, starting with a dihaloaromatic compound and reacting it with diphenyl-p-tolylphosphine to generate a bis(phosphonium) salt, which could then be reduced to a multidentate phosphine ligand. The synthesis of multidentate phosphine ligands is a well-established field, with various synthetic protocols available. nih.gov
Investigation of Metal-Phosphine Complex Formation
The tertiary phosphine derived from this compound, namely diphenyl-di-p-tolylphosphine, is a valuable ligand for the formation of transition metal complexes. These complexes are of interest for their potential applications in catalysis and materials science.
Synthesis and Characterization of Transition Metal Complexes with Derivatives of the Compound
Transition metal complexes of diphenyl-di-p-tolylphosphine can be synthesized by reacting the phosphine with a suitable metal precursor, such as a metal halide or a complex with labile ligands. mdpi.com For example, the reaction of diphenyl(p-tolyl)phosphine (B86748) with [Pd(COD)Br2] (where COD is 1,5-cyclooctadiene) in dichloromethane (B109758) yields the trans-dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II) complex. nih.gov Similarly, silver(I) complexes with mixed ligands of thiosemicarbazones and diphenyl(p-tolyl)phosphine have been synthesized and characterized. researchgate.net
The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 31P NMR is particularly informative for phosphine complexes, providing information about the coordination of the phosphine to the metal center and the structure of the complex in solution. 1H and 13C NMR provide details about the organic framework of the ligand. |
| Infrared (IR) Spectroscopy | Provides information about the vibrational modes of the ligands and can indicate the coordination of certain functional groups. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and can be used to study its photophysical properties. |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comnih.gov |
Catalytic Applications in Organic Synthesis
Catalyst Design and Optimization Studies
The design of effective catalysts is a cornerstone of chemical synthesis. For tetraarylphosphonium salts, catalyst design and optimization studies often focus on modifying the aryl substituents to tune the catalyst's properties. tcichemicals.com Bifunctional tetraarylphosphonium salts, for example, have been designed to contain both a Brønsted acidic site and a nucleophilic site within the same molecule, enhancing their catalytic activity in reactions such as the cycloaddition of CO2 to epoxides. tcichemicals.comijirmps.org
In the context of Diphenyldi-p-tolylphosphonium chloride, a systematic optimization study would likely involve the synthesis of a series of related catalysts with varying numbers and positions of the tolyl groups. This would allow for a detailed investigation into how the electronic and steric environment around the phosphorus center affects catalytic performance.
Table 2: Hypothetical Catalyst Optimization Strategy for a Tetraarylphosphonium Salt in a Generic Catalytic Reaction
| Parameter for Optimization | Experimental Approach | Desired Outcome |
| Electronic Effects | Synthesis of analogues with electron-withdrawing and electron-donating substituents on the phenyl and tolyl rings. | Elucidate the relationship between the electronic nature of the catalyst and its activity/selectivity. |
| Steric Hindrance | Introduction of bulkier groups at the ortho-positions of the aryl rings. | Investigate the impact of steric bulk on substrate approach and product selectivity. |
| Counter-ion Effect | Exchange of the chloride anion with other halides (Br⁻, I⁻) or non-coordinating anions (BF₄⁻, PF₆⁻). | Determine the role of the anion in the catalytic cycle and overall efficiency. |
| Solvent Effects | Screening of a range of solvents with varying polarity and coordinating ability. | Identify the optimal reaction medium for catalyst performance and stability. |
Investigation of Catalyst Recycling and Sustainability
The sustainability of a catalytic process is intrinsically linked to the ability to recycle the catalyst. For homogeneous catalysts like phosphonium (B103445) salts, this often presents a challenge. A primary strategy to address this is the immobilization of the catalyst onto a solid support. rsc.org This allows for easy separation of the catalyst from the reaction mixture by filtration.
Several studies have explored the immobilization of bifunctional phosphonium salts on supports like silica (B1680970) and polystyrene. rsc.org These immobilized catalysts have shown comparable or even enhanced activity in certain reactions, such as cyclic carbonate synthesis, and could be recycled for multiple runs. rsc.org However, a common issue is the gradual deactivation of the catalyst due to leaching of the phosphonium unit or loss of the active anion. rsc.org
For a homogeneous catalyst like this compound, recycling strategies would likely focus on techniques such as precipitation followed by filtration, or extraction with a solvent in which the catalyst is soluble but the product is not. The development of recyclable catalytic systems is a crucial aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. hilarispublisher.com The long-term stability and potential for reuse of the catalyst are key metrics in assessing its sustainability.
Table 3: Comparison of Catalyst Recycling Strategies for Phosphonium Salts
| Recycling Strategy | Advantages | Disadvantages |
| Immobilization on a Solid Support | Facile separation by filtration; potential for use in continuous flow reactors. | Potential for reduced catalytic activity due to mass transfer limitations; catalyst leaching and deactivation over time. rsc.org |
| Precipitation and Filtration | Simple procedure; does not require chemical modification of the catalyst. | Dependent on the solubility properties of the catalyst and product; may not be universally applicable. |
| Solvent Extraction | Can be highly efficient if a suitable solvent system is identified. | Requires the use of additional solvents, which may have environmental implications. |
Future Research Directions and Emerging Applications
Development of Advanced Synthetic Methodologies for Phosphonium (B103445) Salts
The synthesis of phosphonium salts has evolved significantly, moving towards more efficient, atom-economical, and environmentally benign methods. Future research will likely focus on adapting and refining these modern techniques for the synthesis of Diphenyldi-p-tolylphosphonium chloride and its derivatives. Conventional methods often involve the quaternization of phosphines with alkyl or aryl halides. nih.gov However, advanced strategies offer greater versatility and substrate scope.
One promising avenue is the development of one-pot, multi-component reactions. For instance, a four-component reaction involving an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid has been shown to produce stable phosphonium salts. researchgate.net Another innovative approach involves the direct coupling of commercially available thiols and aldehydes with triphenylphosphine (B44618) and triflic acid, demonstrating a metal-free synthesis of thiophosphonium salts that could be adapted for other variants. nih.gov Furthermore, methodologies utilizing phosphine oxides are being developed to create π-conjugated phosphonium salts, which could introduce interesting photophysical properties to the Diphenyldi-p-tolylphosphonium scaffold. rsc.org
| Methodology | Key Reactants/Features | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Alkylation | Tertiary phosphine + Alkyl/Aryl Halide | Well-established, straightforward | nih.gov |
| Multi-Component Reaction | Arene, Aldehyde, Phosphine, Acid | High efficiency, one-pot synthesis | researchgate.net |
| Metal-Free Coupling | Thiol, Aldehyde, Phosphine, Acid | Avoids metal catalysts, milder conditions | nih.gov |
| From Phosphine Oxides | Phosphine Oxide + π-conjugated scaffold | Access to π-expanded, photophysically active salts | rsc.org |
| From Tertiary Phosphines & Acrylic Acids | Tertiary Phosphine + Substituted Acrylic Acid | Potential for novel functionalized phosphonium salts | tandfonline.com |
Exploration of Novel Catalytic Systems Utilizing this compound Derivatives
Quaternary phosphonium salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs) and as ancillary ligands or co-catalysts in transition metal catalysis. Derivatives of this compound are expected to be valuable in developing novel catalytic systems. Their thermal stability, a common trait among phosphonium salts, makes them suitable for reactions requiring elevated temperatures. arpnjournals.org
Future research could explore their use as co-catalysts in conjunction with metal complexes, such as chromium salen complexes for the copolymerization of CO2 and epoxides. acs.org In this context, the phosphonium salt plays a crucial role in the catalytic cycle, influencing activity, molecular weight, and selectivity. acs.org Another area of interest is their application as stabilizers for metal nanoparticles, which are highly active catalysts in reactions like Suzuki cross-coupling. mdpi.comresearchgate.net The phosphonium cation can prevent the agglomeration of nanoparticles, maintaining their high catalytic activity and stability. mdpi.comresearchgate.net The specific steric and electronic properties conferred by the phenyl and p-tolyl groups could be fine-tuned to optimize catalyst performance in various organic transformations.
In-depth Structure-Reactivity Relationship Studies for Rational Design
A fundamental understanding of the relationship between the molecular structure of a phosphonium salt and its reactivity is crucial for the rational design of new catalysts and materials. For this compound, systematic studies are needed to elucidate how its steric and electronic properties influence its performance.
Extension to Related Phosphonium Architectures with Tunable Electronic and Steric Properties
Building on structure-reactivity insights, a significant research direction will be the extension from the this compound scaffold to a broader range of related phosphonium architectures. The goal is to create a library of phosphonium cations with finely tunable electronic and steric profiles.
Tunability can be achieved by:
Varying Aryl Substituents: Replacing the p-tolyl groups with other substituted aryl groups (e.g., o-tolyl, p-anisyl, or p-halophenyl) to modulate electron density and steric bulk. researchgate.net
Introducing Heteroaromatic Rings: Incorporating heterocyclic moieties instead of phenyl or tolyl groups to alter coordination properties and introduce new functionalities.
Modifying the Anion: While the focus is on the cation, exchanging the chloride anion for other anions (e.g., bromide, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide) can dramatically alter the salt's physical properties, such as solubility and melting point, making it suitable for different applications. publish.csiro.aunih.gov
These modifications will allow for the precise engineering of phosphonium salts for specific tasks, whether it be optimizing a catalytic reaction, designing an ionic liquid with a specific viscosity, or creating a material with desired conductive properties. mdpi.comnih.gov
Potential in Materials Science: Ionic Liquids, Conductive Polymers, or Polymeric Catalysts
The inherent properties of phosphonium salts, such as high thermal stability and electrochemical stability, make them excellent building blocks for advanced materials. researchgate.net this compound and its derivatives represent a promising platform for innovation in materials science.
Ionic Liquids (ILs): Phosphonium-based ILs are known for their advantages over more common nitrogen-based ILs, including greater thermal stability and stability in basic media. arpnjournals.orgresearchgate.net By pairing the Diphenyldi-p-tolylphosphonium cation with various organic or inorganic anions, a new family of ILs can be developed. These "designer solvents" could find applications as electrolytes in batteries and supercapacitors, as extraction solvents, or as media for chemical synthesis. publish.csiro.auresearchgate.net
Conductive Polymers: Poly(ionic liquid)s (PILs) are polymers containing an ionic liquid species in each monomer repeating unit. Incorporating the Diphenyldi-p-tolylphosphonium moiety into a polymer backbone could yield novel PILs. These materials are being investigated as solid-state electrolytes, which are non-volatile and non-flammable, for applications in electrochemical devices like lithium-ion batteries. researchgate.netresearchgate.netelsevierpure.com The ionic conductivity of these polymers is influenced by the structure of the phosphonium cation and the flexibility of the polymer backbone. researchgate.netelsevierpure.com
Polymeric Catalysts: Immobilizing this compound or its catalytically active derivatives onto a polymer support (e.g., polystyrene) can create heterogeneous catalysts. unive.itglobethesis.com This approach combines the catalytic activity of the phosphonium salt with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. globethesis.com Such polymer-supported catalysts have shown high activity in reactions like the cycloaddition of CO2 to epoxides. globethesis.comacs.org
| Material Type | Key Features | Potential Applications | Relevant Findings |
|---|---|---|---|
| Ionic Liquids (ILs) | High thermal stability, tunable properties, wide electrochemical window. | Electrolytes, extraction solvents, reaction media. | Phosphonium ILs offer superior properties compared to nitrogen-based analogues. publish.csiro.au |
| Conductive Polymers (PILs) | Solid-state ion conduction, non-volatile, non-flammable. | Solid electrolytes for batteries, supercapacitors, sensors. | Phosphonium PILs can exhibit high ion conductivity and thermal stability. researchgate.netresearchgate.net |
| Polymeric Catalysts | Heterogeneous, reusable, stable, easy separation. | Phase-transfer catalysis, cycloaddition reactions, fine chemical synthesis. | Polymer-supported phosphonium salts are highly active and recyclable catalysts. unive.itglobethesis.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
